molecular formula C17H13NO2 B8584247 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one CAS No. 109920-72-1

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Cat. No. B8584247
M. Wt: 263.29 g/mol
InChI Key: GMJGVSRJFCRDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04853408

Procedure details

A mixture of 200 mg of the product of Step A in 10 ml of methanol was hydrogenated in the presence of palladized carbon until absorption ceased and was then filtered. Chromatography over silica and elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture yielded 143 mg of 1-[2-hydroxy-phenyl]-3-[1H-indol-4-yl]-1-propanone melting at 143° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([CH:10]=[CH:11][C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[OH:20])=[O:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>CO>[OH:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12](=[O:13])[CH2:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:2][NH:1]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=CC(=O)C1=C(C=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in the presence of palladized carbon until absorption
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
Chromatography over silica and elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(CCC1=C2C=CNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.